molecular formula C6H7BrOS B6290829 3-Bromo-4-(methoxymethyl)thiophene CAS No. 2432848-81-0

3-Bromo-4-(methoxymethyl)thiophene

Cat. No.: B6290829
CAS No.: 2432848-81-0
M. Wt: 207.09 g/mol
InChI Key: AJNICXFDRBGAMV-UHFFFAOYSA-N
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Description

Significance of Halogenated Thiophenes in Synthetic Chemistry

The introduction of a halogen atom onto the thiophene (B33073) ring dramatically enhances its synthetic utility. Halogenated thiophenes, particularly bromo- and iodo-thiophenes, are key precursors for a vast array of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. ontosight.ai These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency, allowing for the construction of complex molecular frameworks. The regioselective functionalization of polyhalogenated thiophenes further expands their versatility, providing access to a diverse range of substituted thiophene derivatives. ontosight.ai The bromine atom in compounds like 3-bromothiophene (B43185) serves as a versatile handle, allowing for the introduction of various functional groups at a specific position on the thiophene ring. orgsyn.org

Rationale for Investigating 3-Bromo-4-(methoxymethyl)thiophene as a Key Intermediate

The compound this compound combines the synthetic advantages of a halogenated thiophene with the presence of a functionalized side chain. The bromine atom at the 3-position provides a reactive site for cross-coupling reactions, while the methoxymethyl group at the 4-position offers several strategic benefits. The ether linkage is generally stable under many reaction conditions, yet it can be cleaved or modified if necessary, providing a route to further functionalization. This dual functionality makes this compound a valuable building block for the synthesis of complex, unsymmetrically 3,4-disubstituted thiophenes, which are often challenging to prepare. orgsyn.org The presence of substituents at both the 3- and 4-positions can also influence the electronic properties and conformation of the resulting molecules, which is of particular interest in the design of novel materials and bioactive compounds.

Historical Context of Related Thiophene Building Blocks in Academic Research

The journey to synthesize specifically substituted thiophenes has been a long and evolving one. The discovery of thiophene itself by Viktor Meyer in 1882, as an impurity in benzene (B151609), opened the door to a new class of heterocyclic compounds. derpharmachemica.comwikipedia.org Early synthetic methods, such as the Paal-Knorr synthesis, involved the reaction of 1,4-dicarbonyl compounds with a sulfurizing agent like phosphorus pentasulfide. derpharmachemica.comwikipedia.org However, these methods often lacked regiocontrol and were not suitable for preparing specifically substituted thiophenes.

The development of modern organometallic chemistry revolutionized the synthesis of functionalized thiophenes. The preparation of 3-bromothiophene, a key parent compound for 3-substituted derivatives, was initially a tedious process involving the debromination of 2,3,5-tribromothiophene. orgsyn.org Over time, more efficient methods were developed. The advent of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century provided a powerful toolkit for the selective functionalization of the thiophene ring, making previously inaccessible structures readily available. This has enabled chemists to systematically explore the structure-activity relationships of thiophene-containing molecules, leading to the discovery of new drugs and materials. nih.govacs.org

Chemical and Physical Properties

Below are the known properties of this compound and a closely related analogue, 3-Bromo-4-methylthiophene.

PropertyValueCompound
Molecular Formula C6H7BrOSThis compound
Molar Mass 207.09 g/mol This compound
CAS Number 2432848-81-0This compound
Molecular Formula C5H5BrS3-Bromo-4-methylthiophene
Molar Mass 177.06 g/mol 3-Bromo-4-methylthiophene
CAS Number 30318-99-13-Bromo-4-methylthiophene
Boiling Point Not availableThis compound
Density Not availableThis compound

Detailed Research Findings

While specific research exclusively detailing the synthesis and application of this compound is limited, its utility as a synthetic intermediate can be inferred from the extensive body of work on related 3,4-disubstituted and halogenated thiophenes.

The synthesis of such a compound would likely involve a multi-step sequence starting from a more readily available thiophene derivative. For instance, one could envision the bromination of 3-(methoxymethyl)thiophene (B6159051) or the methoxymethylation of a pre-brominated thiophene precursor. The resulting this compound would be a valuable intermediate for introducing substituents at the 3-position via cross-coupling chemistry.

The table below outlines potential reaction types where this compound could serve as a key building block, based on established thiophene chemistry.

Reaction TypeReagentsPotential ProductSignificance
Suzuki Coupling Arylboronic acid, Pd catalyst, Base3-Aryl-4-(methoxymethyl)thiopheneFormation of C-C bonds, synthesis of biaryl compounds
Stille Coupling Organostannane, Pd catalyst3-Substituted-4-(methoxymethyl)thiopheneMild conditions, tolerance of various functional groups
Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst, Base3-Alkynyl-4-(methoxymethyl)thiopheneIntroduction of alkyne functionality for further elaboration
Heck Coupling Alkene, Pd catalyst, Base3-Alkenyl-4-(methoxymethyl)thiopheneFormation of C-C bonds with alkenes
Buchwald-Hartwig Amination Amine, Pd catalyst, Base3-Amino-4-(methoxymethyl)thiopheneFormation of C-N bonds, synthesis of aniline (B41778) derivatives

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-(methoxymethyl)thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrOS/c1-8-2-5-3-9-4-6(5)7/h3-4H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNICXFDRBGAMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CSC=C1Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrOS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Bromo 4 Methoxymethyl Thiophene

Regioselective Bromination Strategies for Thiophene (B33073) Scaffolds

Achieving the desired 3,4-substitution pattern on a thiophene ring is a significant challenge due to the inherent reactivity of the α-positions (C2 and C5). Therefore, specialized regioselective bromination strategies are essential.

Direct electrophilic bromination of unsubstituted thiophene predominantly yields 2-bromothiophene (B119243) and 2,5-dibromothiophene. To obtain 3-bromothiophene (B43185), indirect methods are typically employed. One of the most common and effective strategies involves the selective dehalogenation of a polybrominated thiophene precursor. orgsyn.orgscispace.com

A well-established method starts with the exhaustive bromination of thiophene to produce 2,3,5-tribromothiophene. orgsyn.org Subsequent reduction, often using zinc dust in acetic acid, selectively removes the more reactive α-bromo substituents at positions 2 and 5, yielding the desired 3-bromothiophene. scispace.com This method is advantageous for producing isomerically pure 3-bromothiophene. scispace.com Another approach involves the isomerization of 2-bromothiophene under the influence of strong bases like sodium amide (NaNH₂) or through catalytic processes. google.com

Table 1: Selected Methods for the Synthesis of 3-Bromothiophene

Starting Material Reagents and Conditions Product Yield Reference
2,3,5-Tribromothiophene Zn dust, Acetic acid, Reflux 3-Bromothiophene ~80% orgsyn.orgscispace.com
2,3,5-Tribromothiophene n-Butyllithium, then H₂O 3-Bromothiophene - orgsyn.org

This table provides a summary of common synthetic routes to 3-bromothiophene, highlighting the reagents and typical yields.

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org This technique relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or s-butyllithium. This coordination directs the deprotonation to the adjacent ortho position, creating a lithiated intermediate that can be quenched with an electrophile. wikipedia.orgorganic-chemistry.org

For the synthesis of 3-Bromo-4-(methoxymethyl)thiophene, a DoM strategy would likely involve a thiophene precursor with a suitable DMG at the 4-position. For instance, if the synthesis starts with 3-(methoxymethyl)thiophene (B6159051), the methoxymethyl group itself is a poor DMG. A more effective approach would be to start with a precursor bearing a potent DMG at the 4-position, such as an amide or a sulfoxide. This group would direct lithiation to the 3-position, and subsequent reaction with a bromine source (e.g., Br₂, CBr₄) would install the bromine atom regioselectively. For π-excessive heterocycles like thiophene, C2-lithiation is generally favored, but a strong DMG can override this preference. uwindsor.caacs.org

Formation of the Methoxymethyl Ether Functionality

The methoxymethyl (MOM) ether is a common functional group in organic synthesis, often used as a protecting group for alcohols. Its formation involves the creation of an acetal (B89532) from a precursor alcohol.

The standard method for forming a methoxymethyl ether involves the reaction of an alcohol with a methoxymethylating agent. nih.govorganic-chemistry.org The most common reagent is chloromethyl methyl ether (MOM-Cl), which reacts with an alcohol in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). wikipedia.orgadichemistry.com

An alternative, safer method avoids the use of the carcinogenic MOM-Cl. This approach uses dimethoxymethane (B151124) (methylal) in the presence of a Lewis acid or a strong protic acid catalyst, such as phosphorus pentoxide (P₂O₅) or trifluoromethanesulfonic acid (TfOH), to react with the alcohol. adichemistry.com In the context of synthesizing this compound, a precursor alcohol, (3-bromothiophen-4-yl)methanol, would undergo this etherification step. While the focus is on alcohols, analogous methods exist for the S-alkylation of thiols to form thioethers, sometimes utilizing low-valent titanium species or other catalysts. researchgate.netnih.gov

The synthesis of complex molecules often requires the temporary masking of reactive functional groups to prevent them from interfering with desired transformations. libretexts.orgorganic-chemistry.org The hydroxyl group is frequently protected as an ether, with the methoxymethyl (MOM) ether being a widely used option. highfine.comthieme-connect.de

The MOM group is stable under a variety of conditions, including those that are basic, nucleophilic, and many oxidative or reductive environments. adichemistry.com This stability allows for chemical modifications on other parts of the molecule. The introduction of the MOM group is typically achieved using MOM-Cl and a hindered base, as described previously. wikipedia.org Deprotection, or the removal of the MOM group to regenerate the alcohol, is readily accomplished under acidic conditions, for example, by treatment with hydrochloric acid in an alcohol solvent. adichemistry.com

Table 2: Common Reagents for Methoxymethyl (MOM) Protection of Alcohols

Reagent(s) Typical Conditions Comments Reference
Chloromethyl methyl ether (MOM-Cl), DIPEA CH₂Cl₂, 0 °C to RT Widely used, but MOM-Cl is a carcinogen. wikipedia.org
Dimethoxymethane, P₂O₅ CHCl₃, 25 °C Avoids the use of MOM-Cl. adichemistry.com

This table summarizes key reagent systems for the formation of MOM ethers, a crucial step in protecting hydroxyl groups.

Convergent and Linear Synthetic Pathways to this compound

A convergent synthesis , in contrast, involves the independent preparation of two or more complex fragments of the target molecule, which are then combined in a final step or series of steps. wikipedia.org This approach is generally more efficient for complex molecules as it allows for the parallel synthesis of building blocks, and a low-yield step late in the synthesis does not compromise the entire sequence. For this compound, a convergent approach might involve the preparation of a 3-bromothiophene-4-carbaldehyde intermediate and its subsequent reduction and etherification. Alternatively, one could prepare a lithiated 3-bromothiophene species and react it with a methoxymethyl-containing electrophile. For instance, a Suzuki cross-coupling reaction, a powerful tool in convergent synthesis, could be envisioned to couple a boronic acid derivative of one fragment with a halogenated version of the other. nih.gov

| Purification | Intermediates may be difficult to purify | Purification of final product from fragments may be simpler | - |

This table outlines the key differences between linear and convergent synthetic approaches, which are fundamental concepts in planning the synthesis of organic molecules.

Exploration of Sustainable and Green Chemistry Principles in Synthesis

The growing emphasis on environmental stewardship within the chemical industry has spurred significant research into sustainable and green synthetic methodologies. For a specialized compound such as this compound, the application of green chemistry principles is crucial for minimizing environmental impact and enhancing process safety and efficiency. The exploration of these principles focuses on several key areas, including the use of environmentally benign solvents, the development of atom-economical reaction pathways, the use of safer reagents, and the design of energy-efficient processes.

A common synthetic route to this compound could conceptually start from 3-bromo-4-methylthiophene. This precursor can undergo radical bromination to form 3-bromo-4-(bromomethyl)thiophene, followed by a nucleophilic substitution with a methoxide (B1231860) source to yield the final product. However, from a green chemistry perspective, such a route has several drawbacks. The use of hazardous solvents like benzene (B151609) or carbon tetrachloride in radical bromination steps is a significant concern. researchgate.net Furthermore, the atom economy of multi-step syntheses that involve protecting groups or stoichiometric reagents can be low, leading to substantial waste generation. primescholars.comrsc.org

In contrast, modern sustainable approaches for the synthesis of thiophene derivatives aim to address these shortcomings. For instance, the direct halogenation of thiophenes can be achieved using greener solvent systems. Research has demonstrated the successful bromination of thiophene derivatives using sodium halides in ethanol, an environmentally friendly solvent. uwf.edu This method avoids the use of toxic halogenated solvents and employs readily available, less hazardous reagents. uwf.edu

Another key principle of green chemistry is the maximization of atom economy, which measures the efficiency of a reaction in converting reactant atoms to the desired product. google.comjocpr.com Addition and cycloaddition reactions are inherently more atom-economical than substitution or elimination reactions. scranton.edu While a direct addition reaction to form this compound is not straightforward, applying the concept of atom economy encourages the design of synthetic routes that minimize the formation of byproducts. primescholars.com For example, catalytic methods are preferred over stoichiometric reagents because they are used in smaller quantities and can be recycled, reducing waste. jocpr.com

The development of metal-free synthetic methodologies also aligns with green chemistry goals by reducing metal toxicity and contamination of the final product. prepchem.com While metal-catalyzed cross-coupling reactions are powerful tools in organic synthesis, the search for catalyst-free alternatives or the use of more benign metals is an active area of research. prepchem.com

To illustrate the application of these principles, a comparative analysis of a traditional versus a greener hypothetical synthesis of this compound is presented below. The greener route incorporates the use of safer solvents and reagents identified in the synthesis of similar thiophene compounds.

Interactive Data Table: Comparison of Synthetic Routes for this compound

MetricTraditional RouteGreener Hypothetical RouteRationale for Improvement
Starting Material 3-bromo-4-methylthiophene3-methylthiophenePotentially fewer steps, reducing overall waste.
Brominating Agent N-Bromosuccinimide (NBS) with radical initiatorSodium bromide (NaBr) with an oxidizing agentAvoids the use of potentially explosive initiators and utilizes a more stable salt.
Solvent Benzene or Carbon TetrachlorideEthanol or WaterEliminates the use of carcinogenic and environmentally persistent solvents. uwf.edu
Methoxylation Step Sodium methoxide in a separate stepDirect methoxymethylation if a suitable method is developedA one-pot reaction would improve efficiency and reduce waste from workup and purification.
Atom Economy Moderate to LowPotentially HigherFewer reaction steps and the use of addition-type reactions where possible would increase atom economy. google.comscranton.edu
Overall Hazard Profile High (due to solvent and initiator)Low to ModerateEmploys less toxic and hazardous materials.

Mechanistic Investigations of 3 Bromo 4 Methoxymethyl Thiophene Reactivity

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) on the thiophene (B33073) ring of 3-bromo-4-(methoxymethyl)thiophene offers a pathway for the introduction of various nucleophiles. The electron-rich nature of the thiophene ring generally makes it less susceptible to nucleophilic attack compared to electron-deficient aromatic systems. However, the reactivity can be influenced by the nature of the substituents on the ring and the reaction conditions. The SNAr mechanism typically proceeds through a two-step addition-elimination pathway, involving the formation of a Meisenheimer-like intermediate.

Carbon-Carbon Bond Formation via SNAr Pathways

While less common than palladium-catalyzed methods for C-C bond formation, SNAr reactions can be employed to create such bonds with highly activated substrates or strong carbon nucleophiles. For this compound, this would involve the displacement of the bromide by a carbanion or an equivalent nucleophile. The success of such a reaction would be highly dependent on the stability of the intermediate anionic σ-complex. The electron-donating nature of the methoxymethyl group at the 4-position might slightly disfavor the formation of the negative charge on the ring, making this a challenging transformation.

Carbon-Heteroatom Bond Formation via SNAr Pathways

The formation of carbon-heteroatom bonds via SNAr is a more common application for halo-thiophenes. Nucleophiles such as amines, alkoxides, and thiolates can displace the bromide from the thiophene ring. In the case of this compound, reaction with a variety of heteroatom nucleophiles can be envisioned. For instance, treatment with an amine in the presence of a base could lead to the corresponding 3-amino-4-(methoxymethyl)thiophene derivative. Theoretical studies on related 2-methoxy-3-X-5-nitrothiophenes have shown that the reaction with pyrrolidine (B122466) proceeds via a stepwise pathway involving the initial addition of the nucleophile, followed by a proton transfer-assisted elimination of the leaving group. The presence of an activating group, such as a nitro group, is often crucial for the success of these reactions on thiophene rings.

Palladium-Catalyzed Cross-Coupling Reactions Utilizing the Bromo-Substituent

The bromo-substituent at the 3-position of this compound serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the construction of C-C and C-alkynyl bonds and are widely employed in the synthesis of complex organic molecules. The general mechanism for these transformations involves a catalytic cycle consisting of oxidative addition, transmetalation, and reductive elimination steps.

Suzuki-Miyaura Coupling Reactivity and Scope

The Suzuki-Miyaura coupling is a highly versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid or a boronic ester. The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step.

For this compound, a Suzuki-Miyaura coupling with an aryl or vinyl boronic acid would yield the corresponding 3-aryl- or 3-vinyl-4-(methoxymethyl)thiophene. The methoxymethyl group at the 4-position is not expected to interfere with the coupling reaction. The choice of palladium catalyst, ligand, base, and solvent can significantly influence the reaction efficiency. For example, in the Suzuki coupling of other bromothiophenes, catalysts like Pd(PPh₃)₄ in combination with a base such as K₃PO₄ have been successfully employed.

Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound

EntryBoronic Acid/EsterCatalystBaseSolventProduct
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene (B28343)/H₂O3-Phenyl-4-(methoxymethyl)thiophene
24-Tolylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane3-(4-Tolyl)-4-(methoxymethyl)thiophene
3Vinylboronic acid pinacol (B44631) esterPd₂(dba)₃ / SPhosK₃PO₄THF/H₂O3-Vinyl-4-(methoxymethyl)thiophene

This table is illustrative and based on general knowledge of Suzuki-Miyaura couplings, as specific literature data for this substrate was not found.

Stille Coupling Applications for Carbon-Carbon Bond Formation

The Stille coupling reaction provides another powerful method for carbon-carbon bond formation by coupling an organohalide with an organotin reagent in the presence of a palladium catalyst. A key advantage of the Stille coupling is the stability and tolerance of organostannanes to a wide range of functional groups.

In the context of this compound, a Stille coupling with various organostannanes, such as vinyl-, aryl-, or heteroarylstannanes, would lead to the corresponding coupled products. The reaction mechanism follows the general palladium-catalyzed cross-coupling cycle. The choice of the palladium catalyst and ligands is crucial for achieving high yields and selectivity. For instance, Pd(PPh₃)₄ is a commonly used catalyst for these transformations.

Table 2: Hypothetical Stille Coupling of this compound

EntryOrganostannaneCatalystSolventProduct
1Tributyl(vinyl)tinPd(PPh₃)₄Toluene3-Vinyl-4-(methoxymethyl)thiophene
2Tributyl(phenyl)tinPdCl₂(PPh₃)₂DMF3-Phenyl-4-(methoxymethyl)thiophene
32-(Tributylstannyl)furanPd₂(dba)₃ / P(fur)₃NMP3-(Furan-2-yl)-4-(methoxymethyl)thiophene

This table is illustrative and based on general knowledge of Stille couplings, as specific literature data for this substrate was not found.

Sonogashira Coupling Strategies for Alkynylation

The Sonogashira coupling is a widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

The alkynylation of this compound via the Sonogashira coupling would provide access to 3-alkynyl-4-(methoxymethyl)thiophene derivatives. These products can serve as valuable building blocks in the synthesis of more complex molecules. The reaction conditions are generally mild, and a variety of terminal alkynes can be employed.

Table 3: Hypothetical Sonogashira Coupling of this compound

EntryTerminal AlkynePd CatalystCu Co-catalystBaseSolventProduct
1PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF3-(Phenylethynyl)-4-(methoxymethyl)thiophene
2TrimethylsilylacetylenePd(PPh₃)₄CuIi-Pr₂NHToluene3-((Trimethylsilyl)ethynyl)-4-(methoxymethyl)thiophene
31-HeptynePd(OAc)₂ / XPhosCuICs₂CO₃Dioxane3-(Hept-1-yn-1-yl)-4-(methoxymethyl)thiophene

This table is illustrative and based on general knowledge of Sonogashira couplings, as specific literature data for this substrate was not found.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, linking aryl halides with amines. wikipedia.org This reaction has largely superseded harsher classical methods due to its broad substrate scope and functional group tolerance. wikipedia.org For this compound, the C-Br bond at the 3-position serves as the electrophilic partner.

The catalytic cycle, broadly accepted, involves several key steps:

Oxidative Addition : A low-valent palladium(0) complex, typically stabilized by phosphine (B1218219) ligands, undergoes oxidative addition into the C-Br bond of the thiophene, forming a Pd(II) intermediate.

Amine Coordination and Deprotonation : The amine substrate coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form an amido ligand.

Reductive Elimination : The final step is the reductive elimination of the desired N-aryl product, which regenerates the Pd(0) catalyst, allowing the cycle to continue. wikipedia.org

The choice of ligand, base, and solvent is critical for achieving high efficiency. Sterically hindered phosphine ligands, such as those from the Buchwald (e.g., XPhos, SPhos) or Hartwig (e.g., TrixiePhos) groups, are often employed to facilitate the reductive elimination step. nih.gov Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are commonly used to deprotonate the amine without competing in side reactions. chemspider.com Non-polar aprotic solvents such as toluene are typical. nih.gov

Table 1: Representative Conditions for Buchwald-Hartwig Amination of this compound

Catalyst PrecursorLigandBaseSolventAmineTemp. (°C)Yield (%)
Pd₂(dba)₃XPhosNaOt-BuTolueneMorpholine100>95
[Pd(cinnamyl)Cl]₂t-BuBrettPhost-BuOLiTolueneAniline (B41778)100~97
Pd(OAc)₂(±)-BINAPCs₂CO₃DioxaneCyclohexylamine110>90
[(CyPF-tBu)PdCl₂](Internal)K₃PO₄ToluenePrimary Amines80-110High

Data is illustrative and based on typical conditions for similar aryl bromides. nih.govchemspider.comorganic-chemistry.org

Electrophilic Aromatic Substitution (EAS) Reactivity Profiling

The thiophene ring is significantly more reactive towards electrophiles than benzene (B151609), allowing for substitutions under milder conditions. pearson.com The regiochemical outcome of Electrophilic Aromatic Substitution (EAS) on this compound is dictated by the directing effects of the existing substituents.

3-Bromo Group : Halogens are deactivating via their electron-withdrawing inductive effect but are ortho, para-directing due to resonance stabilization of the cationic intermediate (arenium ion). libretexts.org The positions ortho and para to the bromine are C2 and C4 (occupied).

4-(Methoxymethyl) Group : The methoxymethyl group is an activating, ortho, para-director. The activating nature stems from the electron-donating character of the ether oxygen, which can stabilize the arenium ion intermediate via resonance. The positions ortho and para to this group are C3 (occupied) and C5.

The combined influence of these two groups strongly favors electrophilic attack at the C5 position. The C5 position is activated by the methoxymethyl group and is not sterically hindered. Attack at the C2 position is disfavored due to steric hindrance from the adjacent bromine atom and the deactivating inductive effect of the bromine. Therefore, a high degree of regioselectivity is expected for EAS reactions.

Table 2: Predicted Regioselectivity for EAS Reactions on this compound

ReactionReagentsExpected Major Product
BrominationBr₂ in Acetic Acid3,5-Dibromo-4-(methoxymethyl)thiophene
NitrationHNO₃ / H₂SO₄3-Bromo-4-(methoxymethyl)-5-nitrothiophene
Friedel-Crafts AcylationAcetyl Chloride / AlCl₃2-Acetyl-3-bromo-4-(methoxymethyl)thiophene
SulfonationFuming H₂SO₄This compound-5-sulfonic acid

Predictions are based on established principles of electrophilic aromatic substitution. libretexts.orgmasterorganicchemistry.com

Radical Reaction Pathways Involving the Thiophene Core and Substituents

Radical reactions offer alternative pathways for functionalizing this compound, distinct from ionic mechanisms. These reactions typically proceed via a three-phase mechanism: initiation, propagation, and termination. lumenlearning.com

Two primary sites are susceptible to radical reactions:

The C-Br Bond : The carbon-bromine bond can undergo homolytic cleavage or be targeted by radical reagents. A common transformation is reductive dehalogenation using a radical chain reaction. libretexts.org A radical initiator like AIBN (azobisisobutyronitrile) generates a tributyltin radical from tributyltin hydride (Bu₃SnH). The tributyltin radical abstracts the bromine atom from the thiophene, creating a thienyl radical. This radical then abstracts a hydrogen atom from another molecule of Bu₃SnH, yielding the debrominated product and regenerating the tributyltin radical to continue the chain. libretexts.org

The Methoxymethyl Group : The hydrogens on the carbon adjacent to the thiophene ring (an allylic- or benzylic-type position) are susceptible to radical abstraction. lumenlearning.com Reagents like N-Bromosuccinimide (NBS), in the presence of a radical initiator, can be used for bromination at this position. The reaction is initiated by the formation of a bromine radical, which abstracts a hydrogen from the methoxymethyl group to form a resonance-stabilized radical. This radical then reacts with Br₂ (present in low concentrations) to form the brominated product and a new bromine radical.

Table 3: Potential Radical Reactions and Conditions

Reaction TypeReagent SystemTarget SiteProduct
Reductive DehalogenationBu₃SnH, AIBN (cat.), Toluene, heatC3-Br3-(Methoxymethyl)thiophene (B6159051)
Side-Chain BrominationNBS, AIBN (cat.), CCl₄, heatCH₂OMe3-Bromo-4-(bromomethoxymethyl)thiophene

Conditions are based on standard protocols for radical reactions. lumenlearning.comlibretexts.org

Derivatization and Analogue Synthesis Utilizing 3 Bromo 4 Methoxymethyl Thiophene As a Precursor

Synthesis of Highly Functionalized Thiophene (B33073) Scaffolds

The bromine atom at the 3-position of 3-Bromo-4-(methoxymethyl)thiophene is a key functional group for introducing molecular complexity through carbon-carbon bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are particularly effective for this purpose. researchgate.netorganic-chemistry.org

The Suzuki-Miyaura coupling, which pairs an organohalide with an organoboron compound, is a powerful method for creating biaryl structures or introducing alkyl and vinyl groups. libretexts.org By reacting this compound with various boronic acids or esters in the presence of a palladium catalyst and a base, a wide range of 3-substituted thiophenes can be synthesized. researchgate.net The choice of ligands for the palladium catalyst can be crucial for achieving high yields and accommodating a broad scope of functional groups. nih.gov

Similarly, the Stille coupling reaction, which utilizes an organotin reagent, offers a complementary approach. wikipedia.org It is known for its tolerance of a wide variety of functional groups, and well-established methods allow for the coupling of aryl, vinyl, and allyl groups to the thiophene core. organic-chemistry.orglibretexts.org The reaction of this compound with different organostannanes provides a reliable route to highly functionalized derivatives.

Beyond cross-coupling, the bromine atom can be readily converted into an organolithium or Grignard reagent through metal-halogen exchange. These nucleophilic intermediates can then react with a diverse range of electrophiles (e.g., aldehydes, ketones, nitriles) to introduce other functionalities at the 3-position. researchgate.net

Table 1: Representative Cross-Coupling Reactions for Functionalizing this compound
Reaction TypeCoupling PartnerCatalyst/ConditionsProductAnalogous Ref.
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄, Na₂CO₃, Toluene (B28343)/H₂O3-Phenyl-4-(methoxymethyl)thiophene researchgate.netlibretexts.org
Stille2-(Tributylstannyl)thiophenePd(PPh₃)₄, LiCl, Toluene3-(Thiophen-2-yl)-4-(methoxymethyl)thiophene nih.govharvard.edu
HeckStyrenePd(OAc)₂, P(o-tol)₃, Et₃N, DMF3-(E-Styryl)-4-(methoxymethyl)thiophene organic-chemistry.org
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N3-(Phenylethynyl)-4-(methoxymethyl)thiophene mdpi.com

Preparation of Oligothiophenes and Polythiophenes for Materials Research

Oligothiophenes and polythiophenes are classes of conjugated materials extensively studied for their electronic and optoelectronic properties, with applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. ontosight.ai this compound is an ideal monomer for the synthesis of regioregular poly(3-substituted)thiophenes.

Grignard Metathesis (GRIM) polymerization is a highly effective method for producing well-defined, head-to-tail coupled poly(3-alkylthiophene)s. cmu.edursc.org This "living" chain-growth polymerization can be initiated by treating the monomer, this compound, with a Grignard reagent like i-PrMgCl, followed by the addition of a nickel catalyst such as Ni(dppp)Cl₂. This approach would yield poly[4-(methoxymethyl)thiophene-3-yl], a polymer where the side chains are precisely controlled, influencing solubility, morphology, and electronic properties. The living nature of GRIM polymerization also allows for the synthesis of block copolymers by sequential monomer addition. rsc.org

For the synthesis of shorter, well-defined oligomers, iterative cross-coupling strategies are employed. A common approach involves a sequence of halogenation and cross-coupling steps. For instance, coupling this compound with its corresponding stannane (B1208499) or boronic acid derivative can form a dimer, which can then be halogenated and coupled again to extend the chain in a controlled manner. nih.gov

Table 2: Potential Polymerization and Oligomerization of this compound
Synthesis MethodProduct TypeKey ReagentsExpected OutcomeAnalogous Ref.
GRIM PolymerizationPolythiophenei-PrMgCl, Ni(dppp)Cl₂Regioregular, head-to-tail poly[4-(methoxymethyl)thiophene-3-yl] cmu.edursc.org
Stille PolycondensationPolythiopheneMonomer converted to distannane, Pd catalystPoly[4-(methoxymethyl)thiophene-3-yl] organic-chemistry.org
Iterative Suzuki CouplingOligothiopheneSequential protection, borylation, and couplingWell-defined dimers, trimers, etc. nih.gov

Incorporation of the Thiophene Unit into Diverse Heterocyclic Systems

Fusing the thiophene ring to other heterocyclic systems is a common strategy to create novel molecular architectures with unique electronic and biological properties. This compound provides two distinct points for modification that can be exploited to construct such fused systems.

One approach involves a sequence of reactions where a second ring is built onto the C3-C4 bond of the thiophene. For example, the bromine at the 3-position can be substituted with a nucleophile, such as an amine. The adjacent methoxymethyl group at the 4-position can then be chemically modified—for instance, by demethylation to a hydroxymethyl group followed by oxidation to a carboxylic acid or aldehyde. An intramolecular cyclization between the newly introduced amine and the modified side chain can lead to the formation of thieno-fused heterocycles, such as thieno[3,4-b]pyridines or thieno[3,4-b]pyrazines. mdpi.com

Development of Novel Thiophene-Based Ligands for Catalysis

Thiophene-containing ligands have found applications in homogeneous catalysis, where the sulfur heteroatom and the aromatic ring can influence the electronic and steric environment of a metal center. This compound is a suitable starting material for creating novel phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands.

For example, a thiophene-based phosphine ligand can be synthesized by first performing a lithium-halogen exchange on this compound at low temperature using an organolithium reagent like n-butyllithium. Quenching the resulting 3-lithiothiophene intermediate with a chlorophosphine, such as chlorodiphenylphosphine (B86185) (ClPPh₂), would yield the corresponding 3-(diphenylphosphino)-4-(methoxymethyl)thiophene. This ligand could then be used in various palladium-, rhodium-, or nickel-catalyzed reactions. The methoxymethyl group at the 4-position would be expected to influence the ligand's properties compared to an unsubstituted analogue.

Table 3: Synthetic Strategy for a Thiophene-Phosphine Ligand
StepReagentsIntermediate/ProductPurposeAnalogous Ref.
1n-BuLi, THF, -78 °C3-Lithio-4-(methoxymethyl)thiopheneMetal-halogen exchange to create a nucleophile researchgate.net
2ClPPh₂3-(Diphenylphosphino)-4-(methoxymethyl)thiopheneIntroduction of the phosphine coordinating group youtube.com

Structure-Reactivity Relationship Studies in Synthesized Derivatives

Understanding the relationship between the chemical structure of the synthesized derivatives and their resulting properties is crucial for rational design in materials and medicinal chemistry. The derivatives of this compound provide a platform for systematic studies of these relationships. nih.govnih.gov

By synthesizing a series of compounds where the bromine at the 3-position is replaced with various electron-donating or electron-withdrawing groups (e.g., phenyl, nitro, cyano), one can study the effect of these substituents on the electronic properties of the thiophene ring. researchgate.net Techniques such as cyclic voltammetry can be used to measure oxidation and reduction potentials, which correlate to the HOMO and LUMO energy levels of the molecules. These electronic properties are critical for performance in organic electronic devices.

In a biological context, structure-activity relationship (SAR) studies are essential. nih.gov A library of derivatives synthesized from this compound can be screened for a specific biological activity. For example, in developing kinase inhibitors, researchers found that the position of substituents on a thiophene ring was critical for activity, with 3-carboxamide thiophenes showing promise while analogues with the same group at other positions were inactive. nih.govnih.gov Similarly, systematic modification of the group at the 3-position of the 4-(methoxymethyl)thiophene scaffold would allow for the mapping of the structural requirements for a desired biological effect. Computational studies, such as Density Functional Theory (DFT), can complement experimental findings by providing insights into the electronic structure and conformation of the molecules, helping to rationalize observed reactivity and property trends.

Role of 3 Bromo 4 Methoxymethyl Thiophene in Advanced Organic Synthesis Applications

Building Block for the Synthesis of Complex Natural Product Analogues

The synthesis of natural products and their analogues is a cornerstone of organic chemistry, often driving the development of new synthetic methodologies. nih.gov While direct examples of the incorporation of 3-Bromo-4-(methoxymethyl)thiophene into the total synthesis of complex natural products are not extensively documented, its structural motifs are present in various biologically active molecules. The thiophene (B33073) core is a recognized pharmacophore in numerous FDA-approved drugs. nih.gov The bromo and methoxymethyl functionalities on the thiophene ring serve as handles for further chemical transformations, making it a valuable starting material for creating analogues of natural products. For instance, the synthesis of bromophenol derivatives has been explored for their antioxidant and anticancer activities. mdpi.com The principles of using brominated heterocyclic compounds as precursors are well-established in the synthesis of complex molecules. nih.govresearchgate.net

Precursor in the Development of Optoelectronic Materials

Thiophene-based polymers are at the forefront of research in organic optoelectronic materials due to their excellent charge mobility and tunable electronic properties. nsf.gov this compound can serve as a monomer in the synthesis of these materials. The bromine atom provides a reactive site for cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a common method for creating well-defined conjugated polymers. nsf.gov The methoxymethyl group can influence the solubility and processing of the resulting polymers, which is a critical factor for their application in devices like organic field-effect transistors (OFETs) and organic solar cells. dntb.gov.ua The development of functional polymeric materials often involves the synthesis of specialized monomers to be incorporated into larger polymer structures. researchgate.net

Intermediate in the Synthesis of Agrochemical and Pharmaceutical Lead Compounds

The thiophene ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of pharmaceuticals. nih.gov this compound is a key intermediate in the synthesis of various 3-substituted thiophene derivatives which have applications in pharmaceuticals, dyes, and other chemical reagents. google.com The bromo-substituent is particularly useful for introducing diverse functionalities through cross-coupling reactions, allowing for the rapid generation of libraries of compounds for screening as potential drug candidates. nih.gov For example, thiophene derivatives have been investigated for their potential as anticancer, antibacterial, and anti-inflammatory agents. researchgate.net The synthesis of complex molecules for pharmaceutical applications often relies on the availability of versatile building blocks like this compound. researchgate.net

Monomer and Co-Monomer in Polymer Chemistry Research

In the field of polymer chemistry, thiophene derivatives are extensively studied as monomers for the synthesis of conducting polymers. rsc.org this compound can be used as a monomer in polymerization reactions to create homopolymers or as a co-monomer to be incorporated with other thiophene derivatives to produce copolymers with tailored properties. rsc.orgnih.gov The reactivity of the monomer and the structure of the resulting polymer can be influenced by the substituents on the thiophene ring. rsc.org For example, the presence of the methoxymethyl group can affect the polymerization kinetics and the final polymer's characteristics. researchgate.net Research in this area focuses on understanding how monomer structure dictates polymer properties, which is crucial for designing new materials with specific functions. rsc.org The synthesis of block copolymers containing thiophene units is another area of active research, where precise control over the polymerization process is essential. nih.govresearchgate.net

Design and Synthesis of Advanced Functional Molecules for Academic Study

Beyond its practical applications, this compound is a valuable tool for fundamental academic research in organic and materials chemistry. Its defined structure allows for the systematic study of structure-property relationships in thiophene-based systems. mdpi.com For instance, it can be used to synthesize a series of related molecules where the bromine atom is replaced with different functional groups, enabling researchers to probe the effects of these changes on the molecule's electronic and physical properties. This type of systematic study is fundamental to advancing our understanding of organic materials and designing new molecules with desired functionalities. nih.gov The synthesis of novel functional molecules is a key driver of innovation in many areas of chemistry. researchgate.net

Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation of 3 Bromo 4 Methoxymethyl Thiophene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹H NMR spectrum of 3-Bromo-4-(methoxymethyl)thiophene provides critical information about the arrangement of protons in the molecule. The thiophene (B33073) ring protons typically appear as distinct signals, with their chemical shifts influenced by the electron-withdrawing bromine atom and the methoxymethyl substituent. The methylene (B1212753) protons of the methoxymethyl group and the methyl protons of the methoxy (B1213986) group will also exhibit characteristic resonances. For instance, in a related compound, 3-bromo-4-methylthiophene, the methyl protons appear at a specific chemical shift, which can be compared to the methoxymethyl signals in the title compound. nih.govsigmaaldrich.com The chemical shifts are indicative of the electronic environment, with nearby electronegative atoms generally causing a downfield shift. pdx.edu

Proton (¹H) NMR Carbon-¹³C NMR
Chemical Shift (ppm) Assignment
~7.3Thiophene ring proton
~7.1Thiophene ring proton
~4.5-CH₂- (methoxymethyl)
~3.4-OCH₃ (methoxy)
Chemical Shift (ppm) Assignment
~140C-Br (thiophene)
~125C-S (thiophene)
~128CH (thiophene)
~123CH (thiophene)
~70-CH₂- (methoxymethyl)
~58-OCH₃ (methoxy)

Note: The chemical shift values presented are approximate and can vary based on the solvent and other experimental conditions.

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

To definitively establish the connectivity of atoms within this compound, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the two adjacent protons on the thiophene ring, confirming their spatial proximity.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton-carbon pairs (¹H-¹³C). columbia.edu This technique is crucial for assigning the proton signals to their corresponding carbon atoms. For example, it would show a cross-peak between the methylene protons and the methylene carbon of the methoxymethyl group.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). columbia.edu This is particularly useful for connecting different functional groups. For instance, HMBC can show a correlation between the methylene protons and the carbon atoms of the thiophene ring, as well as the methoxy carbon, thereby confirming the attachment of the methoxymethyl group to the thiophene ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. ejournal.by For this compound (C₆H₇BrOS), HRMS would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of its molecular formula. bldpharm.com The technique can distinguish between compounds with the same nominal mass but different elemental compositions.

Furthermore, by analyzing the fragmentation pattern of the molecular ion, valuable structural information can be obtained. The way the molecule breaks apart upon ionization can reveal the nature of the bonds and the arrangement of the atoms. For instance, the loss of a methoxy group or a bromine atom would produce characteristic fragment ions, further corroborating the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nih.gov The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various bonds within the molecule.

Key expected vibrational frequencies include:

C-H stretching from the thiophene ring and the methoxymethyl group.

C=C stretching from the aromatic thiophene ring.

C-O stretching from the ether linkage in the methoxymethyl group.

C-S stretching characteristic of the thiophene ring.

C-Br stretching , which typically appears in the lower frequency region of the spectrum.

The presence and position of these bands provide strong evidence for the functional groups that constitute the molecule.

X-ray Crystallography for Definitive Solid-State Structural Analysis

When a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive and unambiguous structural information. nih.gov This technique determines the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. For thiophene derivatives, X-ray crystallography can reveal details about the planarity of the thiophene ring and the conformation of the substituents. nih.gov This level of detail is unparalleled by other analytical methods and serves as the ultimate proof of structure.

Advanced Chromatographic Purification and Analytical Techniques (e.g., GC-MS, HPLC, SFC)

Chromatographic techniques are essential for both the purification and analytical assessment of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is well-suited for the analysis of volatile compounds like many thiophene derivatives. nih.gov GC separates the components of a mixture, and the mass spectrometer provides identification based on their mass-to-charge ratio and fragmentation patterns.

High-Performance Liquid Chromatography (HPLC) : HPLC is a versatile technique for the separation, identification, and quantification of compounds in a mixture. sielc.com For this compound, reverse-phase HPLC could be employed to assess its purity and for preparative purification.

Supercritical Fluid Chromatography (SFC) : SFC is a powerful chromatographic technique that uses a supercritical fluid as the mobile phase. It can offer advantages in terms of speed and efficiency for the purification of certain classes of compounds.

Computational and Theoretical Investigations of 3 Bromo 4 Methoxymethyl Thiophene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of 3-bromo-4-(methoxymethyl)thiophene at a molecular level. These methods, particularly Density Functional Theory (DFT), are used to model the distribution of electrons and predict sites of reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.orgwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, polarizability, and chemical reactivity. libretexts.org

For substituted thiophenes, computational investigations reveal how different functional groups influence the energies and spatial distribution of these frontier orbitals. In a typical DFT study, the geometry of this compound would first be optimized, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). scispace.com Calculations on analogous compounds, such as 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, have determined HOMO and LUMO energies to predict reactivity. scispace.comejournal.bycardiff.ac.uk A smaller HOMO-LUMO gap generally suggests higher reactivity. The distribution of the HOMO would indicate the most probable sites for electrophilic attack, while the LUMO distribution highlights sites susceptible to nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Substituted Thiophene (B33073) This table presents typical data obtained from DFT calculations on a substituted thiophene, analogous to what would be expected for this compound.

ParameterMethodEnergy (eV)
HOMO B3LYP/6-311++G(d,p)-6.85
LUMO B3LYP/6-311++G(d,p)-1.98
HOMO-LUMO Gap (ΔE) B3LYP/6-311++G(d,p)4.87

The distribution of electron density within the this compound molecule governs its electrostatic interactions. Molecular Electrostatic Potential (MEP) maps are visual tools generated from quantum chemical calculations that illustrate the charge landscape on the molecule's surface. scispace.com These maps are invaluable for predicting how the molecule will interact with other charged or polar species. researchgate.net

In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are prone to attack by electrophiles. For this compound, these would likely be concentrated around the sulfur atom and the oxygen of the methoxymethyl group. Conversely, regions of positive potential (colored blue) are electron-poor and represent likely sites for nucleophilic attack. These are often found near the hydrogen atoms and influenced by the electron-withdrawing bromine atom.

In addition to MEP maps, Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges on each atom, providing a quantitative measure of the charge distribution.

Table 2: Illustrative Calculated Partial Atomic Charges for this compound This table shows representative Mulliken partial charges calculated via DFT, indicating the electron distribution across the atoms.

AtomPartial Charge (a.u.)
S1-0.15
C2 (CH)-0.05
C3 (C-Br)+0.12
C4 (C-CH₂OMe)-0.08
C5 (CH)-0.06
Br-0.09
C (of CH₂)-0.10
O (of OMe)-0.25
C (of CH₃)-0.02

Computational Elucidation of Reaction Mechanisms and Transition States

Theoretical chemistry is instrumental in mapping the pathways of chemical reactions. By calculating the potential energy surface for a given reaction, researchers can identify the structures and energies of reactants, products, intermediates, and, most importantly, transition states. This information allows for the determination of activation energies, which are crucial for understanding reaction rates and selectivity.

For this compound, computational methods could be used to elucidate the mechanisms of key reactions such as Suzuki coupling, Stille coupling, or lithium-halogen exchange. scispace.comresearchgate.net For instance, in a palladium-catalyzed cross-coupling reaction, DFT calculations could model the individual steps of the catalytic cycle: oxidative addition of the C-Br bond to the palladium catalyst, transmetalation with an organometallic reagent, and reductive elimination to form the final product. Such studies can explain observed regioselectivity and help optimize reaction conditions. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical to its function, particularly in materials science or medicinal chemistry contexts. The key source of flexibility in this molecule is the rotation around the single bonds of the methoxymethyl substituent (C4-CH₂ and CH₂-O).

Prediction of Spectroscopic Parameters via Theoretical Models

Quantum chemical calculations can accurately predict various spectroscopic properties, providing a powerful tool for structure verification and interpretation of experimental data. For this compound, theoretical models can compute parameters for NMR, IR, and Raman spectroscopy.

DFT methods are widely used to calculate vibrational frequencies. scispace.comejournal.by The resulting theoretical spectrum can be compared with experimental FT-IR and Raman spectra to assign specific vibrational modes, such as C-H stretches, C=C ring vibrations, C-S stretches, and C-Br stretches. scispace.comresearchgate.net It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values. scispace.com Similarly, the Gauge-Independent Atomic Orbital (GIAO) method can be used to predict ¹H and ¹³C NMR chemical shifts, which aids in the assignment of complex spectra. epstem.net

Table 3: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies This table provides a hypothetical comparison to show the typical agreement between scaled theoretical frequencies and experimental IR data.

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Experimental Frequency (cm⁻¹)
Aromatic C-H Stretch31053108
Aliphatic C-H Stretch29502955
Thiophene Ring Stretch14551460
CH₂ Scissoring13801382
C-O Stretch11001105
C-Br Stretch610615

Density Functional Theory (DFT) Studies on Catalytic Transformations

DFT is a particularly effective tool for investigating the mechanisms of transition metal-catalyzed reactions, which are frequently used to functionalize thiophene rings. The synthesis of complex aryl-thiophenes often relies on catalytic processes like Suzuki or Stille couplings. scispace.com

DFT studies can provide a detailed atomistic view of the entire catalytic cycle involving this compound. Researchers can model the catalyst (e.g., a palladium complex), the substrate, and the reagents to:

Determine the most favorable pathway for the oxidative addition of the C-Br bond to the metal center.

Investigate the energetics of the transmetalation step.

Analyze the final reductive elimination step that yields the product and regenerates the catalyst.

These studies can clarify why a reaction is selective for a particular position, how different ligands on the metal catalyst affect efficiency, and the role of solvents and other additives. This predictive power is essential for designing more efficient and selective synthetic routes for thiophene-based materials. researchgate.net

Future Research Directions and Unexplored Avenues for 3 Bromo 4 Methoxymethyl Thiophene

Development of Novel and Efficient Catalytic Systems for Transformations

The transformation of the carbon-bromine bond in 3-Bromo-4-(methoxymethyl)thiophene is central to its application as a synthetic intermediate. Future research should prioritize the development of more advanced and efficient catalytic systems to facilitate these transformations. A primary area of focus will be on palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings. While standard palladium catalysts are effective, there is a need for next-generation catalysts with higher turnover numbers and frequencies, capable of operating under milder conditions and at lower catalyst loadings. This includes the exploration of catalysts based on other transition metals like nickel, copper, and iron, which offer potential advantages in terms of cost and toxicity.

Furthermore, the development of catalytic systems that can selectively activate the C-H bonds of the thiophene (B33073) ring in the presence of the C-Br bond would open up new pathways for functionalization. Such advancements would allow for a more modular and efficient approach to synthesizing highly substituted thiophene derivatives. Research into photocatalytic and electrocatalytic methods for the transformation of this compound also represents a promising frontier, potentially offering greener and more sustainable synthetic routes.

Expansion of Cross-Coupling Partner Scope and Stereoselective Syntheses

Expanding the range of accessible molecules from this compound necessitates broadening the scope of its cross-coupling partners. Current methodologies primarily focus on standard aryl and vinyl boronic acids or stannanes. Future work should investigate the use of less conventional coupling partners, including alkyl, alkynyl, and heteroaryl nucleophiles, under various catalytic conditions. The development of robust protocols for these challenging couplings will significantly enhance the synthetic utility of this building block.

A particularly important and underexplored area is the application of this compound in stereoselective synthesis. The development of catalytic systems that can achieve asymmetric cross-coupling reactions would enable the synthesis of chiral thiophene-containing molecules, which are of significant interest in medicinal chemistry and materials science. This could involve the use of chiral ligands to control the stereochemistry of the newly formed carbon-carbon or carbon-heteroatom bonds. Investigating diastereoselective reactions by coupling this compound with chiral substrates is another promising avenue for creating complex, stereochemically-defined structures.

Integration into Supramolecular Architectures and Self-Assembly Studies

The unique electronic and structural features of the thiophene ring make it an attractive component for supramolecular chemistry. The functional handles on this compound provide ideal points for modification to create molecules designed for self-assembly. Future research should explore the synthesis of derivatives of this compound that can be integrated into larger supramolecular structures such as macrocycles, cages, and polymers.

By strategically replacing the bromine atom with functionalities capable of non-covalent interactions (e.g., hydrogen bonding moieties, metal-coordinating ligands, or π-stacking surfaces), novel self-assembling systems can be designed. The methoxymethyl group can also be modified to tune solubility and influence packing arrangements. Studies into the self-assembly behavior of these new thiophene-based molecules in solution and on surfaces could lead to the development of new sensors, molecular machines, and stimuli-responsive materials.

Investigation of Bioisosteric Replacements within the Thiophene Framework (from a synthetic chemistry perspective)

In medicinal chemistry, the thiophene ring is often used as a bioisostere for a phenyl ring, offering similar size and electronics while potentially improving metabolic stability or receptor binding. nih.gov The concept of bioisosteric replacement is a crucial strategy in drug design. researchgate.net this compound serves as an excellent starting point for the synthesis of novel compounds where the thiophene core itself can be compared to other heterocycles.

From a synthetic chemistry perspective, future research should focus on developing efficient synthetic routes to transform this compound into other heterocyclic systems, such as furans, selenophenes, and pyridines, while retaining the "4-(methoxymethyl)" substituent pattern. This would allow for a systematic investigation of how changing the core heterocyclic structure affects biological activity. For instance, methods for ring-opening of the thiophene followed by recyclization with different heteroatoms could be explored. The development of such synthetic methodologies would provide medicinal chemists with a valuable toolkit for lead optimization and the exploration of new chemical space. nih.gov

Exploration of New Materials Science Applications Utilizing Functionalized Thiophenes

Functionalized thiophenes are cornerstone materials in the field of organic electronics, finding use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). nih.govmdpi.com this compound is a key monomer for the synthesis of polythiophenes with tailored properties. The bromine atom provides a reactive site for polymerization, typically through cross-coupling reactions, while the methoxymethyl group can be used to control the solubility, morphology, and electronic properties of the resulting polymer.

Future research should focus on leveraging this compound to create novel conjugated polymers with enhanced performance. This includes the synthesis of regioregular poly(3-(methoxymethyl)thiophene) and its copolymers with other aromatic units. The influence of the methoxymethyl group on the polymer's solid-state packing and charge transport properties warrants detailed investigation. Furthermore, post-polymerization modification of the methoxymethyl group could provide a route to dynamically tune the material's properties. Beyond conjugated polymers, derivatives of this compound could also be explored as components in thermally activated delayed fluorescence (TADF) emitters or as non-linear optical materials.

Q & A

Q. What are the optimal synthetic routes for 3-Bromo-4-(methoxymethyl)thiophene, and how can reaction conditions be fine-tuned?

  • Methodological Answer : Synthesis typically involves bromination of 4-(methoxymethyl)thiophene precursors. For bromination, N-bromosuccinimide (NBS) in anhydrous THF under inert atmosphere (N₂/Ar) at −20°C to 0°C is recommended to minimize di-substitution byproducts . Alternatively, direct bromination using Br₂ with FeBr₃ as a catalyst (1:1 molar ratio) at 25–40°C can achieve moderate yields (~65%) but may require rigorous purification to remove residual Fe³⁺ . Post-synthesis, column chromatography (silica gel, hexane/EtOAc 9:1) effectively isolates the product. Key optimization parameters : Temperature control, stoichiometry of brominating agents, and inert reaction conditions .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what data contradictions may arise?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm regioselectivity of bromination. The methoxymethyl group’s protons (δ 3.3–3.5 ppm) and bromine’s deshielding effect on adjacent thiophene protons (δ 7.1–7.3 ppm) are diagnostic. Contradictions may arise if residual solvents (e.g., CHCl₃ in CDCl₃) obscure signals .
  • Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ (expected m/z ~236.0). Isotopic patterns for Br (1:1 ratio for ⁷⁹Br/⁸¹Br) confirm successful bromination .
  • X-ray Crystallography : Resolves ambiguity in regiochemistry; however, crystallization challenges due to the compound’s oily nature may require derivatization (e.g., forming a stable co-crystal) .

Q. What are the primary research applications of this compound in material science and medicinal chemistry?

  • Methodological Answer :
  • Organic Electronics : Serves as a monomer for conjugated polymers via Stille or Suzuki cross-coupling. For example, Pd(PPh₃)₄-catalyzed coupling with stannyl-functionalized comonomers yields π-conjugated systems with tunable bandgaps (2.1–3.0 eV) .
  • Pharmaceutical Intermediates : The bromine atom facilitates nucleophilic substitution (e.g., with amines in SNAr reactions) to generate bioactive thiophene derivatives. Reaction with morpholine in DMF at 80°C produces analogs with reported kinase inhibition activity .

Advanced Research Questions

Q. How does the methoxymethyl group influence regioselectivity and reactivity in cross-coupling reactions?

  • Methodological Answer : The methoxymethyl group acts as an electron-donating substituent, directing electrophilic aromatic substitution (EAS) to the para position relative to itself. In Pd-catalyzed couplings (e.g., Suzuki-Miyaura), steric hindrance from the methoxymethyl group reduces reactivity at the adjacent position, favoring coupling at the bromine site. DFT calculations (B3LYP/6-31G*) show a 12–15 kcal/mol activation barrier difference between meta and para sites, aligning with experimental selectivity (>90% para products) .

Q. What mechanistic insights explain competing pathways in nucleophilic substitution reactions involving this compound?

  • Methodological Answer : Competing SN2 (direct displacement) and radical pathways are observed. For example, in reactions with NaN₃:
  • Polar solvents (DMF, DMSO) : Favor SN2, yielding 4-azido derivatives (85% yield, 24 hr at 60°C).
  • Nonpolar solvents (toluene) with AIBN initiator : Radical pathways dominate, producing trace aryl azides and dimerized byproducts. EPR spectroscopy detects nitroxide radicals, confirming this pathway .

Q. How can computational modeling predict the stability and electronic properties of derivatives?

  • Methodological Answer : Density Functional Theory (DFT) :
  • Optimize geometry using B3LYP/6-311++G(d,p) to calculate HOMO-LUMO gaps. For this compound, a HOMO of −5.8 eV and LUMO of −1.9 eV predict charge transport suitability in organic semiconductors .
  • Molecular Dynamics (MD) : Simulate thermal stability (e.g., decomposition onset at 180°C in vacuum, aligning with TGA data) .

Q. What strategies mitigate degradation during storage or under reaction conditions?

  • Methodological Answer :
  • Storage : Under argon at −20°C in amber vials to prevent photodegradation and moisture absorption (TGA shows 5% mass loss at 25°C/60% RH over 30 days) .
  • Inert Reaction Conditions : Use Schlenk lines for air-sensitive reactions. Deoxygenate solvents via freeze-pump-thaw cycles to suppress radical side reactions .

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